molecular formula C22H21N5O3 B2802032 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1798541-18-0

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2802032
CAS No.: 1798541-18-0
M. Wt: 403.442
InChI Key: TVZCPGMBWITASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-4-one core linked via an acetamide bridge to a pyrrolidine moiety substituted with a benzo[d]oxazole group. The quinazolin-4-one scaffold is well-documented for its pharmacological relevance, particularly in anticancer and antimicrobial therapies . The benzo[d]oxazole-pyrrolidine moiety may enhance target binding through hydrogen bonding and π-π stacking interactions, while the acetamide linker provides structural flexibility.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c28-20(13-26-14-24-17-8-2-1-7-16(17)21(26)29)23-12-15-6-5-11-27(15)22-25-18-9-3-4-10-19(18)30-22/h1-4,7-10,14-15H,5-6,11-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZCPGMBWITASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Benzo[d]oxazole moiety : Known for its diverse biological activities.
  • Pyrrolidine ring : Often associated with neuroactive properties.
  • Quinazoline core : Recognized for its anticancer potential.

The molecular formula of the compound is C21H21N3O2C_{21}H_{21}N_{3}O_{2}, with a molecular weight of 347.4 g/mol. Its intricate architecture suggests a multifaceted interaction profile with various biological targets.

Antitumor Activity

Recent advances in quinazoline derivatives highlight their potential as anticancer agents. For example, several synthesized quinazoline compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The following table summarizes some findings related to quinazoline derivatives:

Compound NameTarget Cancer Cell LineIC50 Value (µM)Mechanism of Action
Compound AMCF70.096EGFR Inhibition
Compound BA5490.150VEGF RTK Inhibition
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineMCF70.050CA Inhibition

These results suggest that this compound could share similar anticancer mechanisms due to its structural similarities with these active compounds.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies on related compounds indicate promising antibacterial and antifungal activities against various pathogens. For instance, monomeric alkaloids with structural similarities have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating the cytotoxicity of various quinazoline derivatives revealed that compounds with similar structural motifs to this compound exhibited potent activity against tumor cell lines, suggesting a pathway for further investigation into this compound's efficacy .
  • Mechanistic Insights : Research into the binding affinities of quinazoline derivatives has provided insights into their interaction with key biological targets such as PD-L1, which is crucial in cancer immunotherapy . While direct studies on this compound are lacking, these findings lay a foundation for hypothesizing its potential interactions.

Comparison with Similar Compounds

Substituent Variations on the Quinazolin-4-One Core

The substituents on the quinazolin-4-one ring significantly influence physicochemical properties and bioactivity.

Table 1: Comparison of Quinazolin-4-One Derivatives

Compound Name Substituents Yield (%) Melting Point (°C) Key Activity/Notes Reference
N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide Benzo[d]oxazole-pyrrolidine - - Structural novelty -
N-(2-Amino-4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4g) 2-Amino-4-methoxyphenyl 83 219–221 High synthetic efficiency
(E)-2-(2-(4-Methoxystyryl)-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide (11o) Styryl + 4-methoxyphenyl 60 274–276 Anticancer candidate
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide 6-Chloro-2-methyl - - Potent InhA inhibitor (TB)

Key Observations :

  • Compound 4g (83% yield) demonstrates superior synthetic efficiency compared to styryl-substituted analogs like 11o (60% yield), likely due to simpler substitution patterns .
  • Chloro and methyl groups (e.g., in InhA inhibitors) enhance steric and electronic interactions with bacterial targets .

Acetamide Linker Modifications

The acetamide bridge is critical for maintaining structural integrity and binding affinity.

Table 2: Acetamide-Linked Heterocyclic Derivatives

Compound Name Heterocyclic Moiety Key Features Reference
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (28–31) Benzimidazole + pyrazole Dual heterocycles; antibacterial
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4a–4p) Benzo[d]thiazole + isoquinoline Anti-inflammatory, analgesic
Target Compound Benzo[d]oxazole + pyrrolidine Potential kinase modulation -

Key Observations :

  • Benzimidazole-pyrazole hybrids (e.g., 28–31 ) exhibit broad-spectrum antibacterial activity, suggesting that dual heterocycles enhance target engagement .
  • The target compound’s benzo[d]oxazole-pyrrolidine group may offer improved solubility over bulkier substituents like isoquinoline in 4a–4p .

Anticancer Activity :

  • The absence of a styryl group in the target compound may shift its mechanism toward kinase inhibition rather than intercalation.

Antimicrobial Activity :

  • Compound 5d (thiazolo-oxadiazole derivative) demonstrates potent anti-inflammatory and antibacterial effects, highlighting the importance of sulfur-containing groups .
  • Chlorinated analogs (e.g., InhA inhibitors) are more effective against Mycobacterium tuberculosis due to enhanced hydrophobic interactions .

Q & A

Q. What synthetic methodologies are recommended for preparing N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide?

The synthesis typically involves multi-step reactions starting with functional group assembly. Key steps include:

  • Core ring formation : Cyclization of benzo[d]oxazole and quinazolinone precursors under acidic/basic conditions to stabilize heterocyclic systems.
  • Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the pyrrolidine-methylacetamide moiety to the quinazolinone core.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity .
    Critical parameters include temperature control (60–80°C for cyclization) and anhydrous solvents (DMF or THF) to avoid side reactions .

Q. What analytical techniques are essential for characterizing this compound and ensuring structural fidelity?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the benzo[d]oxazole, pyrrolidine, and quinazolinone moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 435.15) and rule out impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98% for biological assays) .

Q. How should researchers design initial biological activity screens for this compound?

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) and epigenetic regulators (e.g., HDACs) based on structural analogs with quinazolinone moieties showing kinase inhibition .
  • Assay Types :
    • In vitro enzyme inhibition (IC₅₀ determination via fluorescence polarization).
    • Cell-based assays (MTT/propidium iodide for cytotoxicity in cancer lines like HeLa or MCF-7).
  • Controls : Include positive controls (e.g., gefitinib for EGFR) and vehicle (DMSO <0.1%) to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

  • Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀). Adjust buffer pH (7.4 vs. 6.8) to mimic physiological vs. tumor microenvironments .
  • Metabolic Stability : Use hepatic microsomes (human/rat) to assess CYP450-mediated degradation, which may explain reduced activity in vivo vs. in vitro .
  • Structural Confirmation : Re-characterize batches via X-ray crystallography to exclude polymorphic forms altering target binding .

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Focus on hydrogen bonding between the acetamide carbonyl and Lys721 .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability. Validate with leave-one-out cross-validation (R² >0.7) .
  • MD Simulations : Analyze stability of ligand-protein complexes (50 ns trajectories) to identify residues (e.g., Thr830) critical for binding .

Q. How can researchers optimize the compound’s pharmacokinetic profile without compromising activity?

  • Prodrug Design : Introduce ester groups at the pyrrolidine nitrogen to enhance solubility; hydrolyze in vivo to release active form .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to mitigate drug-drug interaction risks. Replace methylthio groups with fluorinated analogs if metabolism is too rapid .
  • Permeability : Use Caco-2 monolayers to assess intestinal absorption. Modify logD (target 2–3) via substituents on the benzo[d]oxazole ring .

Q. What strategies are recommended for validating target engagement in complex biological systems?

  • Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS .
  • Cellular Thermal Shift Assay (CETSA) : Heat shock (37–65°C) treated vs. untreated cells to confirm stabilization of target proteins (e.g., HDACs) .
  • BRET/FRET : Monitor real-time interactions in live cells using tagged biosensors .

Comparative Analysis Table

Structural Feature Biological Impact Methodological Insight
Benzo[d]oxazole-pyrrolidine coreEnhances blood-brain barrier penetrationLogP reduction via polar substituents (e.g., -OH)
Quinazolinone-4-one moietyInhibits ATP-binding pockets in kinasesCompetitive assay with [γ-³²P]ATP confirms inhibition
Methylacetamide linkerBalances solubility and target affinityReplace with sulfonamide for improved PK

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.